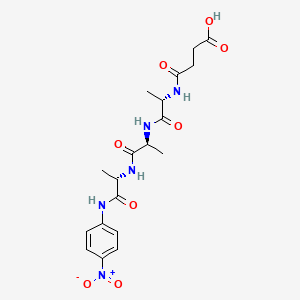
Succinyl-trialanine-4-nitroanilide
Overview
Description
N-Succinyl-Ala-Ala-Ala-p-nitroanilide, commonly referred to as Suc-Ala-Ala-Ala-pNA, is a synthetic peptide substrate used primarily in enzymatic assays to measure elastase activity. This compound is a colorimetric substrate, meaning it produces a color change when hydrolyzed by elastase, which can be quantified to determine enzyme activity .
Scientific Research Applications
N-Succinyl-Ala-Ala-Ala-p-nitroanilide is widely used in scientific research for various applications:
Safety and Hazards
Future Directions
Mechanism of Action
N-Succinyl-Ala-Ala-Ala-p-nitroanilide exerts its effects by serving as a substrate for elastase. Elastase binds to the peptide and hydrolyzes the peptide bond, releasing p-nitroaniline. The release of p-nitroaniline results in a color change that can be measured spectrophotometrically. This mechanism allows researchers to quantify elastase activity and study its role in various biological processes .
Biochemical Analysis
Biochemical Properties
Succinyl-trialanine-4-nitroanilide plays a crucial role in biochemical reactions as a substrate for proteolytic enzymes, particularly elastase. Elastase is a serine protease that hydrolyzes the peptide bonds in proteins, and this compound is specifically designed to be cleaved by this enzyme. The interaction between this compound and elastase involves the binding of the substrate to the active site of the enzyme, where the peptide bond is hydrolyzed, releasing 4-nitroaniline . This interaction is highly specific and is used to measure elastase activity in various biological samples.
Cellular Effects
This compound influences cellular processes by serving as a substrate for elastase, which is involved in the degradation of extracellular matrix proteins. The activity of elastase, measured using this compound, can impact cell signaling pathways, gene expression, and cellular metabolism. For example, elevated elastase activity, indicated by increased hydrolysis of this compound, has been associated with tissue damage and inflammation in hepatobiliary disorders . This suggests that this compound can be used to study the effects of elastase on cellular functions and disease processes.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the active site of elastase. The enzyme recognizes the specific peptide sequence and cleaves the peptide bond, releasing 4-nitroaniline. This reaction is facilitated by the catalytic triad of elastase, which includes serine, histidine, and aspartate residues. The binding of this compound to elastase induces a conformational change in the enzyme, allowing the catalytic residues to interact with the substrate and hydrolyze the peptide bond . This mechanism highlights the specificity and efficiency of elastase in cleaving this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The stability of this compound is influenced by storage conditions, including temperature and pH. Degradation of the compound can lead to a decrease in its effectiveness as a substrate for enzyme assays. Long-term studies have shown that the activity of elastase, measured using this compound, can vary over time, with potential implications for the interpretation of experimental results . Therefore, it is important to consider the temporal effects when using this compound in biochemical assays.
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. Studies have shown that the hydrolyzing activity of elastase, measured using this compound, can exhibit threshold effects, where low doses may not produce significant changes, while higher doses can lead to measurable enzyme activity . At very high doses, this compound may exhibit toxic or adverse effects, potentially impacting the overall health of the animal. It is crucial to determine the optimal dosage to accurately assess the enzyme activity without causing harm to the animal.
Metabolic Pathways
This compound is involved in metabolic pathways related to proteolysis and peptide degradation. The compound interacts with enzymes such as elastase, which hydrolyzes the peptide bond, releasing 4-nitroaniline. This reaction is part of the broader metabolic process of protein catabolism, where proteins and peptides are broken down into their constituent amino acids . The activity of this compound in these pathways can provide insights into the regulation of proteolytic enzymes and their role in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through specific transport mechanisms and distributed to various cellular compartments. Studies have shown that this compound can be associated with low and very low-density lipoproteins in the serum, suggesting its potential involvement in lipid transport and metabolism . The distribution of this compound within tissues can impact its availability and effectiveness as a substrate for enzyme assays.
Subcellular Localization
The subcellular localization of this compound is primarily associated with the plasma membrane and extracellular matrix. The compound’s activity is closely linked to the presence of elastase, which is found in these regions. The hydrolytic activity of this compound has been observed in the plasma membrane of vascular muscle cells, indicating its role in extracellular matrix degradation and tissue remodeling . The localization of this compound to specific subcellular compartments can influence its function and interactions with other biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Succinyl-Ala-Ala-Ala-p-nitroanilide involves the sequential coupling of amino acids to form the peptide chain, followed by the attachment of the p-nitroanilide group. The process typically starts with the protection of the amino groups to prevent unwanted side reactions. The protected amino acids are then coupled using reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form peptide bonds. After the peptide chain is assembled, the protecting groups are removed, and the p-nitroanilide group is attached .
Industrial Production Methods
Industrial production of N-Succinyl-Ala-Ala-Ala-p-nitroanilide follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can efficiently couple amino acids and attach the p-nitroanilide group. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
N-Succinyl-Ala-Ala-Ala-p-nitroanilide primarily undergoes hydrolysis reactions when exposed to elastase. The hydrolysis of the peptide bond releases p-nitroaniline, which can be detected colorimetrically .
Common Reagents and Conditions
The hydrolysis reaction typically occurs in a buffered solution, such as HEPES buffer at pH 7.5, containing sodium chloride and dimethyl sulfoxide (DMSO). The reaction is carried out at 25°C, and the rate of hydrolysis is measured by monitoring the absorbance at 410 nm .
Major Products
The major product formed from the hydrolysis of N-Succinyl-Ala-Ala-Ala-p-nitroanilide is p-nitroaniline, which is a yellow compound that can be quantified using spectrophotometry .
Comparison with Similar Compounds
N-Succinyl-Ala-Ala-Ala-p-nitroanilide is unique in its specificity for elastase and its use as a colorimetric substrate. Similar compounds include:
N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide: This compound is used as a substrate for chymotrypsin and other proteases.
While these compounds share similar structures and functions, N-Succinyl-Ala-Ala-Ala-p-nitroanilide is specifically designed for elastase assays, making it a valuable tool in research and diagnostics .
Properties
IUPAC Name |
4-[[(2S)-1-[[(2S)-1-[[(2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O8/c1-10(20-15(25)8-9-16(26)27)17(28)21-11(2)18(29)22-12(3)19(30)23-13-4-6-14(7-5-13)24(31)32/h4-7,10-12H,8-9H2,1-3H3,(H,20,25)(H,21,28)(H,22,29)(H,23,30)(H,26,27)/t10-,11-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVUGADOWXGKRAE-SRVKXCTJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10200317 | |
| Record name | Succinyl-trialanine-4-nitroanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10200317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52299-14-6 | |
| Record name | Succinyl-L-alanyl-L-alanyl-L-alanine p-nitroanilide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52299-14-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Succinyl-trialanine-4-nitroanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052299146 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Succinyl-trialanine-4-nitroanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10200317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3-carboxypropionyl)-L-alanyl-L-alanyl-N-(p-nitrophenyl)-L-alaninamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.549 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SUCCINYL-L-TRIALANINE P-NITROANILIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9MJ6NSX3KJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


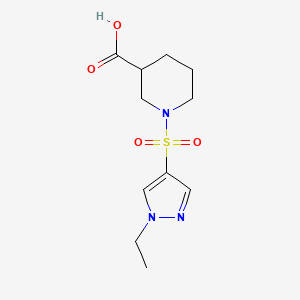
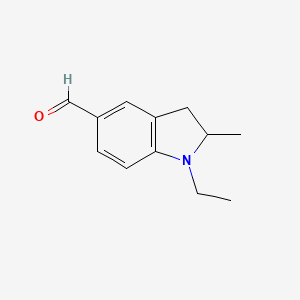

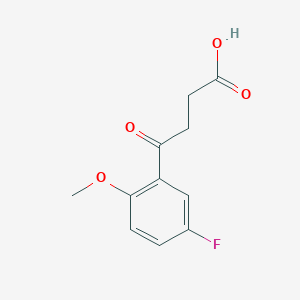

![3-(2,5-Dimethyl-7-oxo-4,7-dihydro-[1,2,4]-triazolo[1,5-a]pyrimidin-6-yl)-propionic acid](/img/structure/B1310019.png)

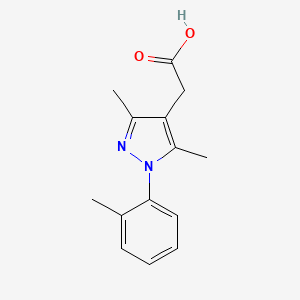
![(3,4-Dimethyl-6-oxo-1,6-dihydro-pyrano[2,3-c]-pyrazol-5-yl)-acetic acid](/img/structure/B1310031.png)
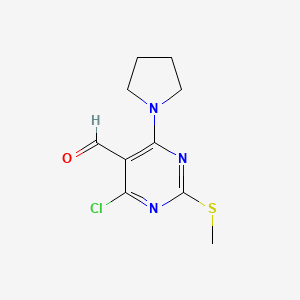
![3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid](/img/structure/B1310035.png)
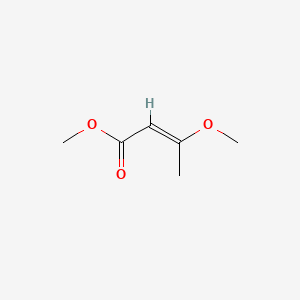
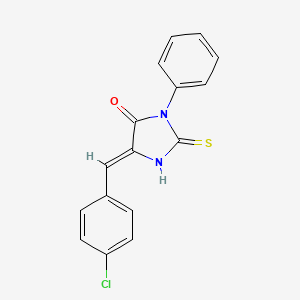
![[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetic acid](/img/structure/B1310055.png)
